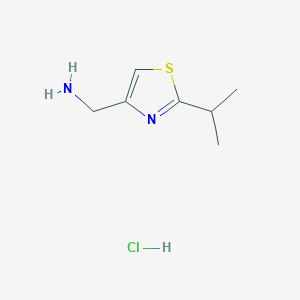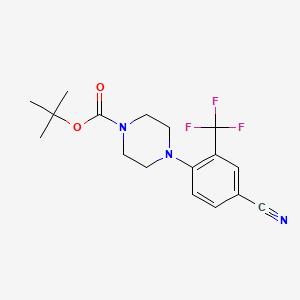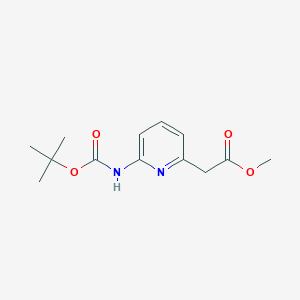![molecular formula C11H16N2O3S B1394922 3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one CAS No. 1325306-17-9](/img/structure/B1394922.png)
3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one
Übersicht
Beschreibung
3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and has been widely studied for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
A study by Aziz‐ur‐Rehman et al. (2017) discusses the synthesis and spectral analysis of certain derivatives related to 3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one. These compounds were created from various carboxylic acids through a series of steps involving the synthesis of 1,3,4-oxadiazole nucleophiles and electrophiles based on 4-methylpiperidine. The final compounds showed significant antibacterial properties (Aziz‐ur‐Rehman et al., 2017).
Photoluminescence and Electroluminescent Properties
Ertl et al. (2015) explored the use of sulfonyl-substituted cyclometallating ligands, including derivatives of 3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one, in the development of cationic bis-cyclometallated iridium(III) complexes. These complexes displayed green or blue emission and were used in light-emitting electrochemical cells, suggesting potential applications in photoluminescent materials (Ertl et al., 2015).
C4-selective C-H Sulfonylation
Friedrich and Manolikakes (2022) reported a novel protocol for C4-selective sulfonylation of pyridines, where N-methyl piperidine was used as an external base. This research highlights a method for the regioselective functionalization of pyridines, which can be extended to other N-heteroaromatics, providing a rapid and efficient approach for synthesizing C4-sulfonylated pyridines (Friedrich & Manolikakes, 2022).
Synthesis of Anti-amnesiant Agents
Leflemme et al. (2005) described the synthesis of 2-aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and their saturated analogues, which involved the use of sulfinimine chemistry. These compounds were evaluated for their potential as anti-amnesiant agents, indicating their relevance in the development of pharmaceuticals for memory-related disorders (Leflemme et al., 2005).
Spin-Crossover and Phase Changes in Iron(II) Complexes
Cook et al. (2015) investigated iron(II) complexes with ligands including 4-(methylsulfonyl)-2,6-di(pyrazol-1-yl)pyridine. These complexes exhibited spin-crossover equilibria and phase changes, suggesting their potential application in materials science, particularly in the development of molecular switches and sensors (Cook et al., 2015).
Eigenschaften
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9-4-7-13(8-5-9)17(15,16)10-3-2-6-12-11(10)14/h2-3,6,9H,4-5,7-8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDNTGDDRMFDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















